molecular formula C17H25BFNO4 B15365281 tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B15365281
M. Wt: 337.2 g/mol
InChI Key: XFTAXWLRLITXPA-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a fluorine atom, and a boronic ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves a multi-step process

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The carbamate group can be reduced to an amine.

  • Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

  • Oxidation: Fluorinated phenols or carboxylic acids.

  • Reduction: Amines or amides.

  • Substitution: Biaryl compounds or heterocycles.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology: The fluorine atom in the compound can enhance the biological activity of pharmaceuticals, making it useful in drug design and development.

Medicine: Fluorinated compounds are known for their potential in medicinal chemistry, particularly in the development of anticancer and antiviral drugs.

Industry: The compound's boronic ester group makes it useful in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects depends on its specific application. For example, in drug design, the fluorine atom can enhance binding affinity to biological targets, while the boronic ester group can participate in cross-coupling reactions to form biologically active compounds.

Molecular Targets and Pathways:

  • Fluorine: Enhances binding affinity to enzymes and receptors.

  • Boronic Ester: Participates in cross-coupling reactions to form biologically active compounds.

Comparison with Similar Compounds

  • Tert-butyl N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

  • Tert-butyl N-(3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Uniqueness: The presence of the fluorine atom in tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate distinguishes it from similar compounds, as fluorine can significantly alter the chemical and biological properties of the molecule.

This comprehensive overview highlights the importance and versatility of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H25BFNO4

Molecular Weight

337.2 g/mol

IUPAC Name

tert-butyl N-[3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-12-10-8-9-11(19)13(12)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)

InChI Key

XFTAXWLRLITXPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)NC(=O)OC(C)(C)C

Origin of Product

United States

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